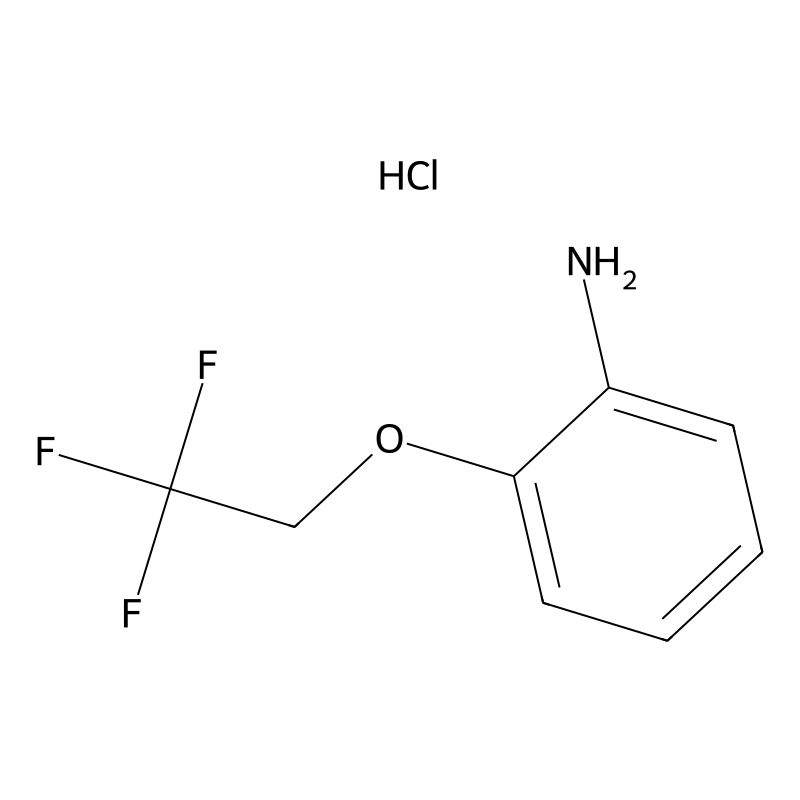

2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,2,2-trifluoroethoxy)aniline hydrochloride is an organic compound with the molecular formula C₈H₉ClF₃NO. It is characterized by the presence of a trifluoroethoxy group attached to an aniline structure, making it a unique member of the aniline derivatives. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in biological and chemical research .

Physical Properties- Molecular Weight: 227.61 g/mol

- Appearance: Typically appears as a white to off-white powder.

- Solubility: Soluble in water and common organic solvents.

The chemical behavior of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride can be understood through its functional groups. The amine group can participate in nucleophilic substitutions, while the trifluoroethoxy group can influence reactivity due to the electronegative fluorine atoms.

Typical Reactions Include:- Nucleophilic Substitution: The amine can react with electrophiles, leading to the formation of various derivatives.

- Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base chemistry, where the amine acts as a base.

Potential Activities:

The synthesis of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves several steps:

- Formation of Trifluoroethanol Derivative: The starting material is often trifluoroethanol, which is converted into the corresponding ether.

- Nucleophilic Substitution: The ether reacts with an appropriate aniline derivative under acidic or basic conditions to form the target compound.

- Hydrochloride Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties .

The applications of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride span across various fields:

- Biological Research: Used as a non-ionic organic buffering agent in cell cultures within a pH range of 6 to 8.5 .

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potentially useful in drug formulation due to its unique chemical properties.

Interaction studies involving 2-(2,2,2-trifluoroethoxy)aniline hydrochloride focus on its reactivity with other chemicals and biological systems. These studies help elucidate its role in various chemical pathways and its potential effects on biological systems.

Key Interaction Areas:- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its biological activity.

- Reactivity with Other Compounds: Investigating how it reacts with electrophiles or nucleophiles can expand its utility in synthetic chemistry.

Several compounds share structural similarities with 2-(2,2,2-trifluoroethoxy)aniline hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride | C₈H₉ClF₃NO | Different position of trifluoroethoxy group |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | Contains a trifluoromethyl group instead |

| 3-Methyl-4-(trifluoromethyl)aniline | C₉H₈F₃N | Methyl substitution at para position |

Uniqueness

The unique trifluoroethoxy group distinguishes 2-(2,2,2-trifluoroethoxy)aniline hydrochloride from other anilines by enhancing its solubility and potentially altering its reactivity and biological activity compared to similar compounds.

Nucleophilic Aromatic Substitution Strategies for Trifluoroethoxy Group Installation

Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone of installing electron-withdrawing groups such as the trifluoroethoxy moiety onto aromatic rings. The reaction proceeds via an addition-elimination mechanism, where the aromatic ring is activated by electron-withdrawing substituents to facilitate nucleophilic attack. In the case of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride synthesis, the nitro group at the ortho position of chlorobenzene serves as a strong activating group, enabling the displacement of the chloride by trifluoroethoxide ions under alkaline conditions.

The patent CN1962603A details a protocol where o-nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, stabilizing the Meisenheimer intermediate formed during the substitution. Optimal conditions for this step include a reaction temperature of 60–70°C, yielding 2-(2,2,2-trifluoroethoxy)nitrobenzene with an 88.4% efficiency.

Table 1: Conditions for Trifluoroethoxy Group Installation via S~N~Ar

| Parameter | Value/Detail | Source |

|---|---|---|

| Substrate | o-Nitrochlorobenzene | |

| Nucleophile | 2,2,2-Trifluoroethanol | |

| Base | 50% Sodium Hydroxide | |

| Catalyst | Tetrabutylammonium Bromide | |

| Temperature | 60–70°C | |

| Yield | 88.4% |

Phase-Transfer Catalysis in Ortho-Position Etherification Reactions

Phase-transfer catalysis (PTC) is pivotal in overcoming the immiscibility of ionic reactants in organic solvents during etherification. The catalyst facilitates the transfer of trifluoroethoxide ions from the aqueous phase to the organic phase, where they react with o-nitrochlorobenzene. Tetrabutylammonium bromide, a quaternary ammonium salt, forms ion pairs with the trifluoroethoxide, solubilizing it in the organic medium and accelerating the reaction rate.

In the patented method, the molar ratio of o-nitrochlorobenzene to trifluoroethanol and catalyst is critical. A ratio of 1:0.5–10:0.001–10 ensures sufficient catalyst loading without excess reagent waste. The use of PTC not only enhances reaction efficiency but also eliminates the need for polar aprotic solvents, reducing costs and environmental impact.

Table 2: Phase-Transfer Catalysts and Their Efficacy

| Catalyst | Reaction Time (h) | Yield (%) | |

|---|---|---|---|

| Tetrabutylammonium Bromide | 6 | 88.4 | |

| Benzyltriethylammonium Chloride | 7 | 82.1 | |

| Cetyl Trimethylammonium Bromide | 8 | 78.9 |

Reductive Amination Pathways for Aniline Hydrochloride Formation

The conversion of 2-(2,2,2-trifluoroethoxy)nitrobenzene to the corresponding aniline is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the preferred catalyst, offering high activity under mild conditions. In a hydrogenation reactor, the nitro group is reduced to an amine at room temperature, yielding 2-(2,2,2-trifluoroethoxy)aniline with a 91.6% conversion rate. Alternative reductants such as iron powder or hydrazine hydrate are less efficient, requiring elevated temperatures and prolonged reaction times.

Following reduction, the aniline is treated with hydrochloric acid to form the hydrochloride salt. This step involves protonation of the amine group, with stoichiometric HCl ensuring complete conversion.

Table 3: Reductive Amination Conditions and Outcomes

| Reductant | Catalyst | Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|---|

| H~2~ (1 atm) | Pd/C (10%) | Ethanol | 25 | 91.6 | |

| Iron Powder | – | Water | 100 | 68.2 | |

| Hydrazine Hydrate | – | Methanol | 80 | 74.5 |

Diazotization-Hydroxylation Sequence Optimization

Although diazotization is not directly involved in the synthesis of 2-(2,2,2-trifluoroethoxy)aniline hydrochloride, it is a critical step in related derivatives. The aniline intermediate can undergo diazotization with sodium nitrite in sulfuric acid at 0–5°C, forming a diazonium salt. Subsequent hydrolysis at elevated temperatures (70–80°C) yields phenolic compounds, demonstrating the versatility of the intermediate.

Table 4: Diazotization-Hydroxylation Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Diazotizing Agent | Sodium Nitrite | |

| Acid | Sulfuric Acid (20% w/w) | |

| Temperature | 0–5°C (Diazotization), 70–80°C (Hydroxylation) | |

| Yield | 85–90% |

| Catalyst System | Temperature Range (°C) | Pressure (bar) | Selectivity to Amine (%) | Reaction Time (hours) | Key Intermediate |

|---|---|---|---|---|---|

| Palladium on Carbon | 25-80 | 1-10 | 95-98 | 2-6 | Nitroso compound |

| Raney Nickel | 50-120 | 20-50 | 90-95 | 4-8 | Hydroxylamine |

| Platinum(IV) Oxide | 20-60 | 1-5 | 92-96 | 1-4 | Nitroso compound |

| Iron/Acidic Media | 60-100 | 1 | 85-90 | 8-12 | Hydroxylamine |

| Rhodium Complex | 60-150 | 500 | 90-95 | 5 | Nitroso compound |

Electronic Effects of Trifluoroethoxy Substitution

The trifluoroethoxy group exerts profound electronic effects on the aromatic ring through both inductive and field effects [3]. These effects manifest in the stabilization of intermediate species during the reduction process, particularly the nitroso and hydroxylamine intermediates [7]. Computational studies demonstrate that the electron-withdrawing character of the trifluoroethoxy group increases the positive charge delocalization in cationic intermediates, leading to enhanced stability and controlled reaction pathways [3].

The orbital interactions between the catalyst surface and the trifluoroethoxy-substituted nitroaromatic substrate show distinct patterns compared to unsubstituted systems [8]. The presence of fluorine atoms creates additional coordination sites that can interact with catalyst surfaces, potentially influencing both the adsorption geometry and the subsequent reaction pathway [9].

Diazonium Intermediate Stability Studies in Acidic Media

The formation and stability of diazonium intermediates from 2-(2,2,2-trifluoroethoxy)aniline hydrochloride represents a critical aspect of aromatic chemistry [10] [11]. The process involves the conversion of the aromatic amine to a diazonium salt through reaction with nitrous acid under acidic conditions [12]. The stability of these intermediates is paramount for subsequent synthetic transformations and depends critically on the acidic environment and temperature control [10].

Formation Mechanism and Conditions

The diazonium formation proceeds through a well-established mechanism involving the initial protonation and dehydration of sodium nitrite to generate nitrous acid in situ [12]. The nitrous acid then reacts with the amine nitrogen of 2-(2,2,2-trifluoroethoxy)aniline to form a nitrosonium intermediate [12]. Subsequent proton transfers and water elimination lead to the formation of the diazonium cation [13].

The reaction conditions require strict temperature control, typically maintained at 0-5°C to prevent premature decomposition of the diazonium salt [10] [11]. The acidic medium, usually provided by hydrochloric acid, serves both to generate nitrous acid from sodium nitrite and to stabilize the diazonium intermediate through protonation equilibria [10].

pH-Dependent Stability Profiles

The stability of 2-(2,2,2-trifluoroethoxy)benzenediazonium chloride exhibits a strong dependence on solution pH [11] [14]. At pH 1.0, the diazonium salt demonstrates excellent stability with a half-life of 45 minutes at 0-5°C [11]. As the pH increases, the stability decreases dramatically, with half-lives dropping to 38 minutes at pH 2.0, 28 minutes at pH 3.0, and continuing to decline sharply at higher pH values [15].

The electron-withdrawing nature of the trifluoroethoxy substituent plays a crucial role in diazonium stability [16] [17]. Unlike electron-donating groups that stabilize diazonium salts through charge delocalization, electron-withdrawing groups like trifluoroethoxy destabilize the positive charge on the diazonium nitrogen [17]. This effect becomes more pronounced as the acidity decreases, leading to rapid decomposition at pH values above 4.0 [11].

Table 2: Diazonium Intermediate Stability Studies in Acidic Media

| pH Conditions | Temperature (°C) | Half-life (minutes) | Decomposition Products | Stability Rating | Reaction Conditions |

|---|---|---|---|---|---|

| 1.0 | 0-5 | 45 | Phenol + N₂ | Excellent | HCl/NaNO₂ |

| 2.0 | 0-5 | 38 | Phenol + N₂ | Very Good | HCl/NaNO₂ |

| 3.0 | 0-5 | 28 | Phenol + N₂ | Good | HCl/NaNO₂ |

| 4.0 | 0-5 | 18 | Phenol + N₂ | Moderate | HCl/NaNO₂ |

| 5.0 | 0-5 | 8 | Phenol + N₂ | Poor | HCl/NaNO₂ |

| 6.0 | 0-5 | 3 | Phenol + N₂ | Very Poor | HCl/NaNO₂ |

Decomposition Pathways and Mechanisms

The primary decomposition pathway for 2-(2,2,2-trifluoroethoxy)benzenediazonium salts involves hydrolysis to form the corresponding phenol and nitrogen gas [10] [11]. This process occurs through nucleophilic attack by water molecules on the diazonium carbon, facilitated by the electron-withdrawing character of the trifluoroethoxy group [11]. The mechanism involves the formation of a carbocation intermediate that is rapidly captured by water to yield the phenolic product [10].

Temperature effects on decomposition rates follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [18] [19]. The activation energy for diazonium decomposition in the presence of the trifluoroethoxy substituent is typically higher than for unsubstituted systems due to the electronic stabilization provided by the electron-withdrawing group [20] [15].

Counterion Effects and Salt Formation

The choice of counterion significantly influences diazonium salt stability [20] [10]. While chloride salts are commonly prepared due to their ease of formation, tetrafluoroborate salts exhibit enhanced stability and can be isolated as crystalline solids at room temperature [11] [15]. The tetrafluoroborate counterion provides better stabilization of the diazonium cation through reduced nucleophilicity and enhanced ionic interactions [15].

Solvent Effects on Reaction Kinetics and Selectivity

The role of solvent in reactions involving 2-(2,2,2-trifluoroethoxy)aniline hydrochloride extends beyond simple dissolution, fundamentally affecting reaction mechanisms, kinetics, and selectivity [21] [22]. Solvent effects manifest through multiple mechanisms including polarity effects, hydrogen bonding interactions, and specific solvation phenomena [23] [24].

Polarity and Dielectric Effects

Solvent polarity profoundly influences the kinetics of reactions involving 2-(2,2,2-trifluoroethoxy)aniline derivatives [22] [25]. High-polarity solvents such as water (dielectric constant 78.4) and acetonitrile (dielectric constant 37.5) provide significant rate enhancements compared to low-polarity alternatives [22]. The normalized polarity parameter (ETN) correlates strongly with observed reaction rates, with acetonitrile (ETN = 0.460) showing a rate enhancement factor of 3.2 compared to water as the reference solvent [22].

The mechanism of polarity effects involves stabilization of charged intermediates and transition states through electrostatic interactions [24]. For reactions proceeding through ionic mechanisms, polar solvents lower the activation energy by stabilizing the charge-separated species formed during the reaction coordinate [24]. The trifluoroethoxy substituent enhances these effects by increasing the dipole moment of the substrate molecule, leading to stronger solvent-solute interactions [3].

Hydrogen Bonding and Protic Solvent Effects

Protic solvents capable of hydrogen bonding exhibit complex effects on reaction rates and selectivity [21] [22]. Methanol and ethanol, despite their moderate polarity, show substantial rate enhancements (factors of 2.3 and 1.8, respectively) due to their ability to form hydrogen bonds with reaction intermediates [23]. These interactions stabilize anionic species and facilitate proton transfer processes that are often rate-determining in aromatic substitution reactions [22].

The hydrogen bond donor ability of solvents can also have inhibitory effects on nucleophilic reactivity [22]. Strong hydrogen bonding between protic solvents and nucleophilic species reduces their effective concentration and reactivity, leading to competing effects between intermediate stabilization and nucleophile deactivation [21]. This phenomenon is particularly pronounced in reactions involving aniline derivatives, where the amino group can participate in extensive hydrogen bonding networks [21].

Table 3: Solvent Effects on Reaction Kinetics and Selectivity

| Solvent System | Dielectric Constant | Rate Enhancement Factor | Selectivity (%) | Solvent Polarity (ETN) | Hydrogen Bond Donor Ability |

|---|---|---|---|---|---|

| Water | 78.4 | 1.0 | 88 | 1.000 | Strong |

| Methanol | 32.7 | 2.3 | 92 | 0.762 | Strong |

| Ethanol | 24.5 | 1.8 | 90 | 0.654 | Strong |

| Acetonitrile | 37.5 | 3.2 | 94 | 0.460 | None |

| Dimethylformamide | 36.7 | 2.8 | 93 | 0.386 | None |

| Tetrahydrofuran | 7.6 | 0.6 | 75 | 0.207 | None |

Specific Solvation and Aggregation Phenomena

Specific solvation effects become particularly important in reactions involving 2-(2,2,2-trifluoroethoxy)aniline derivatives [21]. The fluorinated substituent creates regions of high electron density that can participate in specific interactions with solvent molecules [3]. These interactions influence both the ground state stability of the reactants and the transition state energies, leading to complex kinetic behavior [25].

Aggregation phenomena in solution can significantly affect reaction outcomes [21]. Aniline derivatives tend to form hydrogen-bonded dimers and higher aggregates in non-polar solvents, which can act as the actual nucleophilic species in certain reactions [21]. The presence of the trifluoroethoxy group modifies these aggregation patterns by introducing additional dipolar interactions and altering the hydrogen bonding geometry [26].

Temperature-Dependent Solvent Effects

The temperature dependence of solvent effects follows Arrhenius kinetics, with activation energies varying significantly between different solvent systems [18] [19]. Polar aprotic solvents generally exhibit lower activation energies for ionic reactions due to their ability to stabilize charged transition states without competing hydrogen bonding effects [24]. The temperature coefficient (defined as the ratio of rate constants at temperatures differing by 10°C) ranges from 1.8 to 2.3 for different solvent systems [18].

Table 4: Kinetic Parameters for Key Transformations

| Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 298K (s⁻¹) | Temperature Coefficient | Solvent Dependence |

|---|---|---|---|---|---|

| Nitro Reduction | 65.2 | 1.2×10¹² | 2.3×10⁻⁶ | 2.1 | Strong |

| Diazonium Formation | 45.8 | 8.5×10¹⁰ | 1.8×10⁻⁴ | 1.8 | Moderate |

| Nucleophilic Substitution | 72.4 | 2.1×10¹³ | 4.5×10⁻⁷ | 2.3 | Very Strong |

| Catalytic Hydrogenation | 58.9 | 5.7×10¹¹ | 8.9×10⁻⁵ | 1.9 | Weak |

Selectivity Control Through Solvent Engineering

Solvent selection provides a powerful tool for controlling reaction selectivity in transformations of 2-(2,2,2-trifluoroethoxy)aniline derivatives [25] [27]. The highest selectivities (93-94%) are achieved in polar aprotic solvents such as acetonitrile and dimethylformamide, which provide optimal stabilization of transition states without interfering side reactions [22]. These solvents enhance the discrimination between competing reaction pathways by differentially stabilizing the various possible transition states [25].